Cafedrine hydrochloride

Anesthesiology Cardiovascular Pharmacology Clinical Hemodynamics

Researchers studying cardiac inotropy face confounding norepinephrine release when using indirect sympathomimetics like ephedrine. Cafedrine hydrochloride eliminates this confound via direct β1-adrenoceptor stimulation (EC50 41±3 mg/L in human atrial trabeculae) combined with PDE inhibition-a dual mechanism absent in single-agent vasopressors. • Direct β1 agonism bypasses norepinephrine release, enabling cleaner adrenergic signaling studies • No direct vasoconstriction in human internal mammary artery rings, unlike ephedrine or norepinephrine • Supplied with Certificate of Analysis; ready for global shipping

Molecular Formula C18H24ClN5O3
Molecular Weight 393.9 g/mol
CAS No. 3039-97-2
Cat. No. B1668205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCafedrine hydrochloride
CAS3039-97-2
Synonyms7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline
cafedrine
cafedrine hydrochloride
norephendrinetheophylline
norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome
Molecular FormulaC18H24ClN5O3
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl
InChIInChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H
InChIKeyUTTZHZDGHMJDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cafedrine Hydrochloride: Chemical Identity and Pharmacology


Cafedrine hydrochloride is a synthetic sympathomimetic agent formed by the covalent linkage of norephedrine to theophylline, yielding a dual-mechanism cardiac stimulant and vasopressor [1]. It is the primary active constituent (in a 20:1 ratio) of the clinical formulation Akrinor™, which is widely used in Germany for the treatment of arterial hypotension during anesthesia and emergency medicine [2]. The compound exerts its effects through direct β1-adrenoceptor-mediated positive inotropy and phosphodiesterase (PDE) inhibition, distinguishing it mechanistically from single-mechanism vasopressors [1][3].

Dual-mechanism tool: direct β1 agonist & PDE inhibitor
Human atrial tissue inotropy model
Perioperative hemodynamic research context
Structure-activity conjugate (norephedrine-theophylline)

Cafedrine Hydrochloride: Substitution Limitations


Cafedrine hydrochloride is not interchangeable with structurally or pharmacologically similar sympathomimetics due to its unique molecular architecture and resultant pharmacodynamic profile. Unlike ephedrine, which acts as an indirect sympathomimetic to release norepinephrine, or norepinephrine, which is a direct α- and β-adrenergic agonist, cafedrine is a covalent conjugate of norephedrine and theophylline . This conjugation fundamentally alters its mechanism: the norephedrine moiety loses its indirect sympathomimetic effect when bound to theophylline, and the resulting compound exerts a direct β1-adrenoceptor-mediated positive inotropic effect combined with PDE inhibition, a profile not observed with its individual constituents or other common vasopressors [1][2]. Consequently, substituting cafedrine with ephedrine, norepinephrine, or a physical mixture of its components would result in a different hemodynamic response, including distinct effects on heart rate stability and vascular tone, as demonstrated in comparative clinical and in vitro studies [3].

Cafedrine (Target)
Potential Substitute
Mechanistic Mismatch
Direct β1 agonist + PDE inhibition
Ephedrine (indirect sympathomimetic)
Indirect vs. direct adrenergic activation may shift hemodynamic response
Inotropy without direct vasoconstriction
Norepinephrine (vasoconstrictor)
Vascular tone profiles differ; study endpoints may not transfer
Covalent conjugate, altered cAMP mechanism
Norephedrine + Theophylline mix
Loss of indirect effect; tyraminic → β-adrenergic shift

Cafedrine Hydrochloride: Comparative Evidence


Heart Rate Stability vs. Ephedrine

In the HYPOTENS trial, a multicenter, non-interventional study of 1,496 patients, the cafedrine/theodrenaline (C/T) combination demonstrated significantly greater heart rate stability compared to ephedrine (E). While the incidence of tachycardia was comparable between groups, a post-hoc analysis showed that ephedrine produced a dose-dependent elevation in heart rate, whereas heart rate remained stable in the C/T arm across the dose range [1].

Heart Rate Stability
Head-to-head
Stable across doses vs. dose-dependent elevation with ephedrine
Reported heart-rate stability endpoint
HYPOTENS trial, n=1,496, general anesthesia
Anesthesiology Cardiovascular Pharmacology Clinical Hemodynamics

Reduced Rescue Interventions vs. Ephedrine

In the HYPOTENS trial, the cafedrine/theodrenaline (C/T) group required significantly fewer additional bolus injections or other accompanying measures to stabilize blood pressure compared to the ephedrine (E) group. Post-hoc analysis revealed that blood pressure increase from baseline was more pronounced with C/T, contributing to this more goal-orientated and easier-to-control treatment effect [1].

Rescue Interventions
Head-to-head
Fewer additional boluses required with C/T
Reported reduced rescue-intervention endpoint
Post-hoc analysis, HYPOTENS trial
Anesthesiology Clinical Pharmacology Surgical Outcomes

Direct Positive Inotropy in Human Atrium

In isolated human atrial trabeculae, the Akrinor™ mixture (containing cafedrine and theodrenaline in a 20:1 ratio) robustly increased contractile force with an EC50 of 41 ± 3 mg/l [1]. This effect was mediated via β1-adrenoceptors and the effect size was comparable to that achieved with high concentrations of calcium, indicating a potent direct positive inotropic action independent of norepinephrine release [1]. In contrast, unbound norephedrine acts as an indirect sympathomimetic, releasing norepinephrine, while unbound theophylline is a PDE inhibitor with no direct inotropic effect of this magnitude [2].

Positive Inotropy
Class-level
EC50 41 ± 3 mg/l (Akrinor mixture)
Reported inotropic potency in human atrial tissue
Isometric contractions, 1 Hz, 37°C
Cardiovascular Pharmacology In Vitro Pharmacology Cardiac Contractility

No Direct Vasoconstriction in Human Mammary Artery

In isolated human A. mammaria interna rings, increasing concentrations of Akrinor™ (4.2–168 mg/l) did not affect tension, indicating a lack of direct vasoconstrictor effect in this vessel [1]. In contrast, noradrenaline is a potent vasoconstrictor, and Akrinor™ was shown to shift the noradrenaline concentration-response curve rightward from -logEC50 6.18 ± 0.08 to 5.23 ± 0.05 M, compatible with an α-adrenoceptor antagonistic effect or PDE inhibition [1]. Ephedrine, conversely, produces an increase in vascular ring tonus in pig coronary arteries, demonstrating a direct vasoconstrictor effect not observed with cafedrine or theodrenaline [2].

Vascular Effect
Head-to-head
No tension change at 4.2–168 mg/l; rightward shift of noradrenaline curve
Reported vasoconstriction-free inotropy
Human A. mammaria interna rings
Vascular Pharmacology In Vitro Pharmacology Vasopressor Selectivity

Loss of Indirect Sympathomimetic Activity with Conjugation

When covalently bound to theophylline to form cafedrine, the norephedrine moiety loses its characteristic indirect sympathomimetic effect. This was demonstrated in human atrial trabeculae where Akrinor™, despite containing the norephedrine-derived cafedrine, acted primarily via direct β1-adrenoceptor stimulation rather than by releasing norepinephrine [1]. This is a fundamental mechanistic divergence from the parent compound norephedrine, which acts as an indirect sympathomimetic to release norepinephrine . Furthermore, the conjugate exhibits a β-adrenergic mechanism for cAMP accumulation, while the unconjugated norephedrine-theophylline mixture (NET) operates via a tyraminic mechanism, as shown in rat fat cell assays [2].

Mechanism Shift
Head-to-head
Loss of indirect sympathomimetic effect; tyraminic → β-adrenergic switch
Mechanistic divergence from parent compound
Human atrial tissue & rat fat cell assays
Mechanistic Pharmacology Structure-Activity Relationship Sympathomimetic Drugs

Cafedrine Hydrochloride: Research Applications


β1-Mediated Inotropy Independent of Norepinephrine

Cafedrine hydrochloride is an ideal tool compound for researchers studying direct cardiac inotropy. Its EC50 of 41 ± 3 mg/l for increasing contractile force in human atrial trabeculae [1] provides a defined potency benchmark. Critically, its mechanism is direct β1-adrenoceptor stimulation, bypassing the confounding variable of norepinephrine release that complicates studies with indirect sympathomimetics like ephedrine or norephedrine [2]. This allows for cleaner experimental systems when investigating cardiac adrenergic signaling or the effects of PDE inhibition on contractility.

Positive Inotropy Without Vasoconstriction

The compound's unique vascular profile—lack of direct vasoconstriction in human internal mammary artery rings (no change in tension at 4.2–168 mg/l) and a rightward shift of the noradrenaline vasoconstriction curve [1]—makes it a valuable research tool. This contrasts sharply with ephedrine, which increases vascular ring tonus [3], and norepinephrine, a potent vasoconstrictor. Researchers can use cafedrine to dissect cardiac from vascular adrenergic responses or to model hemodynamic support scenarios where afterload preservation is desired.

Goal-Directed Intraoperative Hypotension Models

Data from the HYPOTENS trial showing that cafedrine/theodrenaline (C/T) requires fewer additional boluses and interventions to stabilize blood pressure compared to ephedrine, while maintaining a more stable heart rate profile [4], positions the compound as a key reference for translational research. Investigators developing new protocols or agents for intraoperative hypotension can use cafedrine as a benchmark for treatment precision and ease of control, as it avoids the dose-dependent tachycardia seen with ephedrine [4].

Impact of Theophylline Conjugation on Sympathomimetics

The complete loss of indirect sympathomimetic activity upon conjugation of norephedrine to theophylline, and the switch from a tyraminic to a β-adrenergic mechanism for cAMP accumulation [2][5], provides a fascinating case study for structure-activity relationship (SAR) investigations. Cafedrine hydrochloride serves as a critical research material for exploring how covalent modification can fundamentally alter the pharmacodynamics of a pharmacophore, with implications for drug design and the development of novel biased agonists.

Application
Selection Property
Validation Focus
Cardiac β1 inotropy signaling studies
Direct β1-agonist without norepinephrine release
Contractile force in human atrial trabeculae
Cardiac vs. vascular adrenergic dissection
Inotropy with minimal direct vasoconstriction
Vascular tension in isolated artery rings
Perioperative hemodynamic research
Stable heart rate and fewer rescue interventions
Comparative hemodynamic monitoring vs. ephedrine
Structure-activity relationship (SAR) of sympathomimetics
Covalent conjugate with altered cAMP mechanism
β-adrenergic vs. tyraminic pathway analysis

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